Sorbohydroxamic acid

Description

Definition and Core Structural Features of the Hydroxamic Acid Functional Group

Hydroxamic acids are a class of organic compounds characterized by the functional group R-C(=O)N(R')OH, where R and R' represent organic residues or hydrogen atoms. wikipedia.org This functional group is essentially an amide where the nitrogen atom is substituted with a hydroxyl group. wikipedia.org The presence of both a carbonyl (C=O) group and a hydroxylamine (B1172632) (-NHOH) moiety defines their structure and reactivity. ontosight.ai Hydroxamic acids can exist in tautomeric forms and are generally weak acids. allresearchjournal.comresearchgate.net Their ability to form stable chelate complexes with various metal ions is a key feature, underpinning many of their biological and industrial applications. researchgate.nettaylorandfrancis.com

Historical Context of Hydroxamic Acid Research and Development

The discovery of hydroxamic acids dates back to 1869 with the identification of oxalohydroxamic acid. researchgate.netcore.ac.uk However, significant research interest in these compounds did not surge until the 1980s. researchgate.netcore.ac.uk A pivotal moment in their research trajectory was the discovery of their potent urease inhibitory properties in 1962. Since then, the field has expanded considerably, with a growing body of research focused on their synthesis, biological activities, and applications in medicine and industry. researchgate.netcore.ac.uk The approval of several hydroxamic acid-based drugs, particularly as histone deacetylase (HDAC) inhibitors for cancer therapy, has further propelled their importance in medicinal chemistry. nih.govacs.org

Broad Academic Relevance of Hydroxamic Acids in Medicinal and Industrial Chemistry

The academic and practical significance of hydroxamic acids is extensive. In medicinal chemistry, they are recognized for a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.ai Their ability to chelate metal ions is crucial to their function as inhibitors of various metalloenzymes, such as urease and histone deacetylases (HDACs). researchgate.net This inhibitory action forms the basis for their therapeutic potential in treating a range of diseases. researchgate.net Industrially, hydroxamic acids are utilized as metal chelators in processes like mineral flotation and the reprocessing of nuclear fuel. ontosight.aicamachem.comcore.ac.uk They also find applications as antioxidants and corrosion inhibitors. camachem.com

Sorbohydroxamic Acid: A Detailed Profile

Chemical Identity and Structure

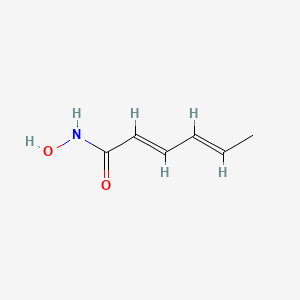

This compound, with the chemical formula C₆H₉NO₂, is systematically named (2E,4E)-N-hydroxyhexa-2,4-dienamide. nih.gov Its structure features a six-carbon chain with two conjugated double bonds in the trans configuration, attached to a hydroxamic acid functional group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2E,4E)-N-hydroxyhexa-2,4-dienamide nih.gov |

| CAS Number | 4076-62-4 nih.gov |

| Molecular Formula | C₆H₉NO₂ nih.gov |

| SMILES | C/C=C/C=C/C(=O)NO uni.lu |

| InChI | InChI=1S/C6H9NO2/c1-2-3-4-5-6(8)7-9/h2-5,9H,1H3,(H,7,8)/b3-2+,5-4+ uni.lu |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling and application. It is typically a solid at room temperature. researchgate.net

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 127.14 g/mol nih.gov |

| Melting Point | 133-135 °C researchgate.net |

| pKa | 8.8 researchgate.net |

| UV Absorption (Acidic Sol.) | λmax at 262 mμ researchgate.net |

| UV Absorption (Alkaline Sol.) | λmax shifted to 255 mμ researchgate.net |

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from sorbic acid. The first step is the esterification of sorbic acid. This is followed by the treatment of the resulting ester with hydroxylamine, which leads to the formation of this compound. researchgate.netresearchgate.net This method is a common route for preparing various hydroxamic acids. wikipedia.org

Research Findings on this compound

This compound as a Urease Inhibitor

Research has highlighted the potential of this compound as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections caused by microorganisms like Helicobacter pylori. brieflands.com The hydroxamic acid moiety is a known pharmacophore for urease inhibition, primarily through its ability to chelate the nickel ions in the enzyme's active site. Studies have shown that this compound can inhibit the growth of certain pathogens, a property linked to its anti-ureolytic activity. collectionscanada.gc.ca

This compound as a Histone Deacetylase (HDAC) Inhibitor

Hydroxamic acids are a well-established class of histone deacetylase (HDAC) inhibitors. nih.govacs.org HDACs are enzymes that play a critical role in gene expression, and their inhibition is a key strategy in cancer therapy. nih.gov While specific research on this compound as an HDAC inhibitor is not as extensive as for other hydroxamic acids like Vorinostat or Panobinostat, its structural features suggest potential activity in this area. mdpi.comwikipedia.org The hydroxamic acid group can interact with the zinc ion in the active site of HDACs, leading to their inhibition. nih.gov

Other Research Applications

Beyond its role as an enzyme inhibitor, this compound has been investigated for other applications. Notably, it has been studied as an antifungal agent, demonstrating effectiveness against various food molds over a wide pH range. researchgate.netresearchgate.net This is in contrast to its parent compound, sorbic acid, which is less effective at higher pH levels. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-N-hydroxyhexa-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-5-6(8)7-9/h2-5,9H,1H3,(H,7,8)/b3-2+,5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPBWCUNVIPWOM-MQQKCMAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032138 | |

| Record name | Sorbohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4076-62-4 | |

| Record name | (2E,4E)-N-Hydroxy-2,4-hexadienamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4076-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sorbohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SORBOHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U69K5SV2SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Derivatization Strategies for Sorbohydroxamic Acid

Established Synthetic Methodologies for Sorbohydroxamic Acid

The primary and most well-documented method for synthesizing this compound involves a two-step process starting from sorbic acid.

Esterification and Subsequent Hydroxylamine (B1172632) Treatment

The most common pathway to this compound begins with the esterification of sorbic acid. researchgate.net In this step, sorbic acid is reacted with a simple alcohol, such as methanol (B129727) or ethanol, typically in the presence of an acid catalyst, to form the corresponding alkyl sorbate (B1223678) (e.g., methyl sorbate or ethyl sorbate).

The second step is the hydroxylaminolysis of the sorbate ester. The ester is treated with hydroxylamine (NH₂OH), which acts as a nucleophile, attacking the ester's carbonyl carbon. This reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base, such as sodium methoxide (B1231860) or potassium hydroxide, to generate the free hydroxylamine base in situ. researchgate.netacs.org The process results in the formation of this compound and the release of the alcohol. This general approach is a widely used method for the synthesis of various hydroxamic acids. acs.orgorganic-chemistry.org

Some key physicochemical properties of the resulting this compound are summarized in the table below.

| Property | Value | Source |

| Melting Point | 133-135 °C | researchgate.net |

| pKa | 8.8 | researchgate.net |

| UV Absorption (Acidic) | λmax = 262 mμ | researchgate.net |

| UV Absorption (Alkaline) | λmax = 255 mμ | researchgate.net |

Comparison of Reaction Efficiencies and Yields Across Methodologies

While the esterification-hydroxylaminolysis route is standard, the efficiency of hydroxamic acid synthesis can be influenced by the choice of starting material and reaction conditions. Direct, quantitative comparisons of yields for different methods specifically for this compound are not extensively detailed in the literature. However, a general comparison of common synthetic strategies for hydroxamic acids provides insight into potential efficiencies and challenges.

The stability of the starting material is a crucial factor. Using amides instead of esters can be advantageous, as the amide bond's greater stability to hydrolysis can reduce the formation of carboxylic acid side-products. acs.org Conversely, more reactive starting materials like acyl chlorides react readily with hydroxylamine but may require careful handling due to their sensitivity. acs.org Attempts to synthesize related hydroxamic acids have sometimes resulted in low yields and difficult purification due to side product formation, highlighting the need for optimized reaction protocols. rsc.org

The following table provides a general comparison of different synthetic precursors for producing hydroxamic acids.

| Starting Material | Typical Reagents | Potential Advantages | Potential Disadvantages |

| Ester | NH₂OH, Base (e.g., KOH, NaOMe) | Readily available starting materials; one-step conversion from ester. acs.org | Requires base; reaction can be slow; potential for side reactions. |

| Acyl Chloride | NH₂OH | High reactivity, often giving good yields. acs.org | Starting material is moisture-sensitive; generates HCl byproduct. |

| Carboxylic Acid | NH₂OH, Coupling Agent (e.g., T3P, NBsOXY) | Direct conversion from the acid. organic-chemistry.org | Requires stoichiometric coupling agents, which can be costly and generate waste. |

| Amide | NH₂OH (aqueous, alkaline) or Amidase enzyme | Stable starting material reduces side products; enzymatic route offers green alternative. acs.org | Chemical hydrolysis requires harsh conditions; enzymatic route may have substrate limitations. |

| Aldehyde | N-hydroxysuccinimide, Catalyst | Utilizes readily available aldehydes. acs.org | Can produce carboxylic acid byproducts. |

Rational Design and Synthesis of this compound Derivatives

The rational design of derivatives allows for the fine-tuning of a molecule's physicochemical properties. For this compound, this involves structural modifications to either the sorbyl backbone or the hydroxamic acid functional group.

Modifications to the Sorbyl Aliphatic Chain and Conjugated System

The (2E,4E)-hexa-2,4-dienoyl backbone of this compound offers multiple sites for modification. The synthesis of various amide and ester derivatives of sorbic acid is well-established, and these modified precursors can, in principle, be converted into novel this compound derivatives using the standard hydroxylaminolysis method. researchgate.net

Strategies for derivatization could include:

Altering Chain Length: Synthesizing analogues of sorbic acid with shorter or longer carbon chains before converting them to the corresponding hydroxamic acids. Studies on other aliphatic hydroxamic acids have shown that chain length significantly impacts their physical and biological properties. mdpi.com

Modifying the Conjugated System: Reactions such as hydrogenation could selectively reduce one of the double bonds in the sorbyl chain, altering the electronic properties and conformation of the molecule.

Introducing Substituents: Adding functional groups to the aliphatic chain could further diversify the properties of the resulting hydroxamic acid derivatives.

Structural Variations at the Hydroxamic Acid Moiety

The hydroxamic acid functional group (-CONHOH) can also be modified, most commonly through N-substitution. By reacting a sorbate ester with an N-substituted hydroxylamine (e.g., N-methylhydroxylamine, NH(CH₃)OH), N-substituted this compound derivatives can be synthesized. mdpi.com This approach has been successfully used in the enzymatic synthesis of N-methyl, N-isopropyl, and N-benzyl fatty hydroxamic acids. mdpi.com

Such modifications have significant chemical consequences:

Acidity: Replacing the proton on the nitrogen with an alkyl or aryl group generally increases the acidity of the hydroxamic acid. acs.org

Conformation: The presence of an N-substituent influences the equilibrium between the E and Z isomers of the hydroxamic acid group, which can be critical for its interaction with biological targets or its self-assembly properties. mdpi.com

Advanced Synthetic Approaches, Including Sustainable and Scalable Methods

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally friendly (green) and suitable for large-scale production.

Advanced sustainable approaches include:

Enzymatic Synthesis: Biocatalysis offers a powerful green alternative to traditional chemical methods. Enzymes like lipases and amidases can be used to synthesize hydroxamic acids under mild pH and temperature conditions, often with high selectivity and purity. researchgate.netresearchgate.netresearchgate.net Lipases can catalyze either the initial esterification of sorbic acid or the direct hydroxylaminolysis of esters or oils. jst.go.jpdovepress.com Amidases can convert amides directly to hydroxamic acids via their acyltransferase activity. doi.org This chemoenzymatic approach is seen as a promising route for more sustainable and economically viable production. researchgate.net

Base-Free Protocols: A recently developed method for other hydroxamic acids uses zinc oxide (ZnO) as a promoter in deep eutectic solvents (DESs). rsc.org This system avoids the need for strong bases, and both the ZnO and the DES can be recycled. This approach was successfully applied to the gram-scale synthesis of the drug vorinostat, demonstrating its potential for scalability and improved resource efficiency. rsc.org

Advanced scalable methods include:

Continuous Flow Synthesis: Flow chemistry has emerged as a highly efficient and scalable technology for chemical production. The synthesis of hydroxamic acids from esters has been successfully demonstrated in continuous flow reactors. organic-chemistry.org This method offers significant advantages over traditional batch processing, including rapid reaction times, improved yield and purity, enhanced safety in handling hazardous reagents like hydroxylamine, and straightforward scalability from lab to industrial production without extensive re-optimization. organic-chemistry.org The successful application of this technology for the production of the hydroxamic acid drug SAHA (Suberoylanilide Hydroxamic Acid) underscores its potential for the large-scale synthesis of this compound. organic-chemistry.org

The table below summarizes findings from several enzymatic synthesis studies on various hydroxamic acids, illustrating the potential of biocatalysis.

| Enzyme Source | Substrate(s) | Product | Conversion/Yield | Reference |

| Lipozyme TL IM | Palm Kernel Oil + N-Methyl Hydroxylamine | N-Methyl Fatty Hydroxamic Acids | >90% | mdpi.com |

| Lipozyme TL IM | Castor Oil + Hydroxylamine | Ricinoleyl Hydroxamic Acid | High conversion | dovepress.com |

| Bacillus smithii IIIMB2907 | Various Amides | Corresponding Hydroxamic Acids | Variable (<20% to >80%) | doi.org |

| Bacillus sp. APB-6 | Butyramide + Hydroxylamine | Butyrohydroxamic Acid | High yield | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Sorbohydroxamic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in determining the structure and properties of molecules by examining their interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chelation Studies

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The common electronic transitions include σ → σ, n → σ, π → π, and n → π. firsthope.co.in Molecules containing unsaturated centers, like sorbohydroxamic acid, primarily undergo n → π* and π → π* transitions, which require less energy and thus occur at longer wavelengths. bspublications.net

The UV-Vis spectrum of a compound is a plot of absorbance against wavelength. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophores—the parts of the molecule that absorb light. upi.edu In this compound, the conjugated diene system and the hydroxamic acid moiety act as chromophores.

UV-Vis spectroscopy is also a valuable tool for studying the chelation of metal ions. When this compound forms a complex with a metal ion, such as iron(III), the electronic environment of the chromophore is altered, leading to a shift in the λmax and a change in absorbance. researchgate.netufl.edu This phenomenon allows for the determination of the stoichiometry and formation constants of the metal-ligand complexes. researchgate.net For instance, the chelation of iron(III) by this compound is pH-dependent, with a 1:1 mole ratio of ligand to metal ion observed at a pH lower than 2. researchgate.net

Table 1: UV-Vis Spectroscopic Data for this compound and its Iron(III) Chelate

| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Conditions |

| This compound | ~260 | Not specified | Neutral aqueous solution |

| Fe(III)-Sorbohydroxamic Acid Chelate | Shifted λmax | Not specified | pH < 2 |

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Confirmation

Infrared (IR) spectroscopy measures the vibrations of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. libretexts.org The IR spectrum is typically divided into the functional group region (4000–1250 cm⁻¹) and the fingerprint region (1250–400 cm⁻¹). vscht.cz

For this compound, key vibrational modes include:

O-H stretching: A broad band is expected in the region of 3200-3550 cm⁻¹ due to the hydroxyl group of the hydroxamic acid. vscht.cz

N-H stretching: This may appear in the same region as the O-H stretch.

C-H stretching: Absorptions for the sp² C-H bonds of the conjugated diene will be found just above 3000 cm⁻¹, while sp³ C-H stretches will be just below 3000 cm⁻¹. libretexts.org

C=O stretching (Amide I band): A strong absorption for the carbonyl group of the hydroxamic acid is expected around 1630-1680 cm⁻¹.

C=C stretching: The conjugated double bonds will show absorptions in the 1600-1650 cm⁻¹ region.

N-O stretching: This vibration typically appears in the 900 cm⁻¹ region.

C-O stretching: This will be observed in the 1000-1300 cm⁻¹ range. scielo.org.mx

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3550 | Broad, Strong | O-H Stretching |

| >3000 | Medium | sp² C-H Stretching |

| <3000 | Medium | sp³ C-H Stretching |

| 1630-1680 | Strong | C=O Stretching (Amide I) |

| 1600-1650 | Medium | C=C Stretching |

| 1000-1300 | Medium | C-O Stretching |

| ~900 | Medium | N-O Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq Both ¹H NMR and ¹³C NMR are used to provide detailed information about the structure. slideshare.net

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the protons on the conjugated diene system would appear in the downfield region (typically 5-7 ppm) due to the deshielding effect of the double bonds. The protons of the methyl group would be in the upfield region. The exchangeable protons of the N-OH group would likely appear as broad signals.

¹³C NMR Spectroscopy: This provides information about the number of different types of carbon atoms in a molecule. ceitec.cz The carbon atoms of the carbonyl group and the conjugated diene would be in the downfield region of the spectrum (typically >100 ppm), while the methyl carbon would be in the upfield region. libretexts.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Olefinic Protons | 5.0 - 7.0 | Multiplets |

| Methyl Protons | ~1.8 | Doublet |

| N-OH Protons | Variable | Broad Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl Carbon | ~165-175 |

| Olefinic Carbons | 110 - 150 |

| Methyl Carbon | ~18 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. uomustansiriyah.edu.iq It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce the structure. libretexts.org

For this compound (C₆H₉NO₂), the molecular weight is approximately 127.14 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 127. Fragmentation of the molecule would lead to the formation of various daughter ions. Common fragmentation pathways for hydroxamic acids and conjugated systems could involve the loss of small molecules like H₂O, CO, or NO, as well as cleavage of the carbon chain. libretexts.orgchalmers.se

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 127 | Molecular Ion (M⁺) |

| 112 | [M - CH₃]⁺ |

| 110 | [M - OH]⁺ |

| 99 | [M - CO]⁺ |

| 82 | [M - COOH]⁺ |

Computational Approaches to Structural Prediction

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular structure and properties.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rice.eduabinit.org DFT calculations can be used to predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comscielo.org.mx

For this compound, DFT calculations can provide a detailed picture of the electron distribution and the nature of the chemical bonds. The calculated HOMO-LUMO energy gap can be correlated with the electronic transitions observed in the UV-Vis spectrum. Furthermore, DFT can be used to model the interaction of this compound with metal ions, providing theoretical support for experimental chelation studies. mdpi.com The Amsterdam Density Functional (ADF) software is one such tool that can be used for these types of calculations. scm.com

Molecular Mechanics and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Computational simulations using Molecular Mechanics (MM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) have become indispensable tools for the structural elucidation of complex biomolecular systems. For compounds like this compound, these methods provide atomic-level insights into its conformational dynamics, interaction mechanisms with biological targets, and the energetics of these processes. While specific, published simulation studies focusing exclusively on this compound are not extensively detailed in the literature, the well-established application of these techniques to the broader class of hydroxamic acids provides a robust framework for understanding its behavior.

Molecular Mechanics (MM) Simulations

Molecular Mechanics operates on the basis of classical physics, employing force fields to approximate the potential energy surface of a molecular system. This approach is computationally efficient, making it ideal for simulating large systems over extended timescales (nanoseconds to microseconds). For this compound, MM and its temporal application, Molecular Dynamics (MD) simulations, are crucial for exploring its conformational landscape and its binding stability with target proteins, such as metalloenzymes.

In a hypothetical MD simulation of this compound bound to a target enzyme, one would expect to analyze similar parameters to determine the stability and nature of the interaction.

| Parameter | Description | Illustrative Finding for a Hypothetical this compound Complex |

| RMSD of Complex | Measures the average deviation of the protein-ligand complex backbone atoms over time from a reference structure. Lower, stable values indicate a stable complex. | A plateau around 2.0 Å after initial equilibration would suggest the formation of a stable complex. |

| RMSF of Ligand | Measures the fluctuation of each atom of this compound. Higher values indicate greater flexibility. | The conjugated polyene tail might show higher flexibility (higher RMSF) compared to the hydroxamate head which is anchored in the binding site. |

| Hydrogen Bonds | Identifies the occupancy of specific hydrogen bonds between the ligand and protein residues over the simulation time. | The hydroxamate group (-C(=O)NHOH) would likely maintain high-occupancy hydrogen bonds (>90%) with active site residues and the zinc ion. |

| Binding Free Energy (MM/PBSA) | An end-state method to estimate the free energy of binding from MD snapshots, combining molecular mechanics energies with a continuum solvent model. | Calculation could yield a favorable binding free energy, quantifying the affinity of this compound for the target. |

This table is illustrative of the data types and typical findings from an MD simulation and does not represent published results for this compound.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

While MM force fields are powerful, they can be inadequate for describing the electronic intricacies of chemical reactions or the coordination chemistry in metalloenzyme active sites. researchgate.netnih.gov The QM/MM method addresses this by partitioning the system into two regions. The chemically active core—for this compound, this would be the hydroxamate group and the coordinated metal ion (e.g., Zn²⁺) along with key amino acid residues—is treated with a high-level, computationally expensive Quantum Mechanics method. rsc.org The rest of the protein and solvent are treated with a classical MM force field. researchgate.net This hybrid approach provides a balance between accuracy and computational feasibility.

Research Findings: For metalloproteins inhibited by hydroxamic acids, QM/MM simulations are the gold standard for accurately modeling the geometry and nature of the metal-ligand bonds. mdpi.comresearchgate.net Studies on various metalloproteinase inhibitors have shown that QM/MM is essential for correctly predicting the coordination geometry and interaction energies, which classical force fields often fail to do. nih.gov The method allows for the description of charge transfer and polarization effects between the hydroxamate moiety and the catalytic zinc ion, which are crucial for its inhibitory function. researchgate.net

A QM/MM study on this compound would focus on elucidating the energetic details of its coordination within an enzyme's active site.

| Parameter | Description | Illustrative Finding for a Hypothetical this compound Complex |

| QM/MM Interaction Energy | The total interaction energy between the QM region (ligand and active site) and the MM region (surrounding protein). | A significantly negative value, indicating strong, favorable interactions. |

| Electrostatic Contribution | The portion of the interaction energy arising from electrostatic forces (charge-charge, charge-dipole). | A large, negative value, highlighting the importance of the polar hydroxamate group and the charged metal ion in binding. |

| Van der Waals Contribution | The portion of the interaction energy from non-polar, dispersion, and repulsion forces. | A favorable negative value, reflecting shape complementarity between this compound and the binding pocket. |

| Coordination Bond Lengths | The precise distances between the oxygen atoms of the hydroxamate group and the active site metal ion, calculated at the QM level. | Bond lengths of ~2.0-2.1 Å between the hydroxamate oxygens and a Zn²⁺ ion, confirming a stable bidentate chelation. nih.gov |

This table is illustrative of the data types and typical findings from a QM/MM simulation and does not represent published results for this compound.

Furthermore, computational studies on simple hydroxamic acids have explored their tautomeric equilibria. researchgate.net These calculations, typically using Density Functional Theory (DFT), show that the keto form (N-hydroxy amide) is significantly more stable than the iminol or nitroso forms, which is a critical consideration for parameterizing any MM or QM/MM simulation. researchgate.net

Mechanistic Insights into Sorbohydroxamic Acid S Biological Interactions

Enzyme Inhibition Mechanism Research

The inhibitory effects of sorbohydroxamic acid are particularly pronounced against certain classes of enzymes, including those containing sulfhydryl groups and metalloenzymes. Its mode of action often involves direct interaction with the enzyme's active site or essential cofactors.

While specific studies detailing the inhibition of fumarase and aspartase by this compound are not prevalent in the reviewed literature, the inhibition of succinic dehydrogenase (SDH) provides a model for understanding these interactions. The accumulation of succinate, an effect of SDH inhibition, can act as a competitive inhibitor for other enzymes that utilize similar substrates, such as aspartate transcarbamoylase. nih.gov This suggests a mechanism where the inhibition of one sulfhydryl-containing enzyme can lead to downstream metabolic consequences that affect other enzymes in related pathways. nih.gov Research on hydrazinosuccinate, a compound with structural similarities to potential metabolic derivatives of this compound, shows strong, time-dependent inhibition of aspartate aminotransferase, which is reversible and can be protected by the substrate L-aspartate. nih.gov This points to a competitive or mixed-inhibition model for related compounds.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and contains a dicopper center essential for its catalytic activity. nih.govencyclopedia.pubnih.gov The primary mechanism by which many inhibitors, including hydroxamic acids, target tyrosinase is through the chelation of these copper ions at the active site. encyclopedia.pubresearchgate.net This action blocks the enzyme's ability to bind its substrates, such as L-tyrosine and L-DOPA, thereby preventing their oxidation and subsequent conversion into melanin precursors. nih.govnih.govmdpi.com The hydroxamic acid moiety is a known metal-binding group, and its interaction with the dicopper cofactor of tyrosinase is a critical aspect of its inhibitory function. researchgate.net This chelation can lead to a reversible, competitive inhibition of the enzyme. nih.govnih.gov

The interaction between an inhibitor and an enzyme can be quantitatively described through kinetic analysis. The type of inhibition and the inhibitor's potency are key parameters determined in these studies. ucdavis.edubu.edu

Competitive Inhibition : In this mode, the inhibitor binds to the active site of the enzyme, directly competing with the substrate. libretexts.orgbiology-pages.infolibretexts.org This increases the apparent Michaelis constant (Km), meaning a higher substrate concentration is needed to reach half of the maximum velocity (Vmax). libretexts.orgbiology-pages.info The Vmax itself remains unchanged because, at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor. libretexts.orglibretexts.org

Non-competitive Inhibition : Here, the inhibitor binds to a site other than the active site (an allosteric site). biology-pages.info This binding event reduces the enzyme's catalytic efficiency. In this case, the Vmax is lowered, but the Km remains unchanged because the inhibitor does not interfere with substrate binding to the active site of uninhibited enzyme molecules. biology-pages.info

Mixed and Uncompetitive Inhibition : Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. bu.edu Uncompetitive inhibitors bind only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km. ucdavis.edubu.edu

Kinetic studies on tyrosinase inhibitors with similar functional groups to this compound often reveal competitive or mixed-type inhibition, underscoring the role of active site binding and copper chelation. nih.govnih.gov

Table 1: General Kinetic Effects of Enzyme Inhibitors

| Inhibition Type | Effect on Vmax | Effect on Km | Binding Site |

|---|---|---|---|

| Competitive | Unchanged libretexts.orgbiology-pages.info | Increases libretexts.orgbiology-pages.info | Active Site biology-pages.info |

| Non-competitive | Decreases biology-pages.info | Unchanged biology-pages.info | Allosteric Site biology-pages.info |

| Uncompetitive | Decreases ucdavis.edu | Decreases ucdavis.edu | Enzyme-Substrate Complex ucdavis.edu |

| Mixed | Decreases bu.edu | Varies | Both E and ES Complex bu.edu |

Exploration of Potential Interactions with Other Metalloenzymes

Molecular Basis of Antimicrobial Activity

This compound has demonstrated significant antifungal properties, which are attributed to several underlying molecular mechanisms.

This compound has been shown to be an effective antifungal agent against a range of fungi, including Aspergillus niger, Penicillium notatum, Botrytis cinerea, Cladosporium herbarum, and Rhizopus species. researchgate.net At a concentration of 0.1% (w/v), it can prevent the growth of these fungi across a broad pH range from 3.6 to 9.2. researchgate.net

The proposed mechanisms for its antifungal action include:

Disruption of Cell Membrane Integrity : Like many other antifungal agents derived from natural products, this compound may interfere with the fungal cell membrane. nih.gov The lipophilic nature of parts of the molecule could allow it to accumulate within the lipid bilayer of the fungal membrane, altering its structure and function, which can lead to cell death. nih.gov

Inhibition of Spore Germination and Mycelial Growth : The compound has been observed to inhibit both the germination of fungal spores and the subsequent growth of the mycelium. frontiersin.orgmdpi.com This is a critical step in preventing the establishment and spread of fungal infections.

Enzyme Inhibition : As discussed previously, the inhibition of essential enzymes, particularly those involved in crucial metabolic pathways, is a likely contributor to its antifungal effects. By targeting enzymes necessary for respiration or nutrient synthesis, this compound can effectively starve the fungal cells or disrupt their metabolism to a lethal extent.

The broad-spectrum activity against common spoilage fungi like Aspergillus, Penicillium, Botrytis, Cladosporium, and Rhizopus highlights its potential as a preservative. researchgate.netbotanic.hr

Table 2: Fungi Inhibited by this compound

| Fungal Species | Reference |

|---|---|

| Aspergillus niger | researchgate.net |

| Penicillium notatum | researchgate.net |

| Botrytis cinerea | researchgate.net |

| Cladosporium herbarum | researchgate.net |

| Rhizopus species | researchgate.net |

Inhibition Mechanisms Against Bacterial Pathogens (Bacillus cereus)

Research into the precise inhibitory mechanisms of this compound against Bacillus cereus can be informed by studies on its parent compound, sorbic acid, and its salts like potassium sorbate (B1223678). Investigations have revealed that potassium sorbate effectively inhibits the germination of Bacillus cereus T spores. nih.gov The mechanism of this inhibition has been identified as competitive in nature. nih.gov

Specifically, potassium sorbate acts as a competitive inhibitor of spore germination that is induced by amino acids such as L-alanine and L-α-NH2-n-butyric acid. nih.gov This suggests that the sorbate molecule competes with these germinant molecules for binding sites on the spore, likely on a receptor involved in initiating the germination cascade. The inhibitory effect is time-dependent; significant inhibition of B. cereus T spore germination was achieved when potassium sorbate was introduced within the first two minutes of the spores' exposure to the germination medium. nih.gov Furthermore, this inhibition of germination by potassium sorbate was found to be reversible for B. cereus spores. nih.gov A similar competitive inhibition mechanism was observed with Clostridium botulinum 62A spores, where potassium sorbate competitively inhibited germination induced by L-alanine and L-cysteine. nih.gov

Impact of pH on Undissociated Form and Antimicrobial Efficacy

The antimicrobial effectiveness of weak acid preservatives like this compound is fundamentally linked to the environmental pH. The active antimicrobial agent is the undissociated, or protonated, form of the acid, as it is more lipid-soluble and can more readily penetrate the microbial cell membrane. chemicalstore.comucdavis.edutaylorfrancis.com Once inside the cell, the acid can dissociate due to the higher internal pH, leading to a drop in intracellular pH and inhibition of critical metabolic functions. chemicalstore.com

For the related compound sorbic acid, the dissociation constant (pKa) is approximately 4.75. taylorfrancis.comiastate.edu At a pH equal to the pKa, the acid exists in a 50:50 equilibrium between its undissociated and dissociated (sorbate) forms. nih.gov As the pH of the environment decreases below the pKa, the equilibrium shifts to favor the more potent undissociated form, thereby increasing the antimicrobial efficacy. iastate.edunih.gov Conversely, as the pH rises above 4.75, the concentration of the undissociated form decreases, reducing its effectiveness. While sorbates can show some activity at a pH as high as 6.5, their optimal activity is observed at lower pH levels. chemicalstore.comnih.gov

The relationship between pH and the proportion of undissociated sorbic acid is detailed in the table below.

| pH | Percentage of Undissociated Sorbic Acid |

| 3.0 | 98.0% |

| 4.0 | 85.0% |

| 4.75 | 50.0% |

| 5.0 | 37.0% |

| 6.0 | 6.0% |

| 7.0 | 0.6% |

| Data derived from the principle that the inhibitory influence of sorbic acid is greatest in its undissociated form, with a pKa of 4.75. iastate.edu |

Interplay with Cellular Components and Metabolic Pathways

The antimicrobial action of this compound's parent compound, sorbic acid, is attributed to its ability to interfere with crucial cellular functions, primarily through the inhibition of various enzymes within the microbial cell. iastate.edu This disruption of enzymatic activity affects key metabolic pathways necessary for cell growth and survival.

One of the primary targets is carbohydrate metabolism. Sorbic acid has been shown to inhibit enzymes such as enolase and lactate (B86563) dehydrogenase, which are vital for glycolysis. iastate.edu Additionally, its inhibitory effects extend to the citric acid cycle (TCA cycle), a central pathway for cellular energy production. iastate.edu Several enzymes in the TCA cycle are susceptible to inhibition by sorbic acid, compromising the cell's ability to generate energy efficiently. iastate.edu

As previously noted in the context of B. cereus, sorbates also interact with components of the spore germination pathway. nih.gov The competitive inhibition of L-alanine-induced germination indicates a direct or indirect interaction with the specific receptors or enzymes that recognize amino acids to trigger the cascade of events leading to germination. nih.gov

The table below summarizes key enzymes reported to be inhibited by sorbic acid.

| Metabolic Pathway | Inhibited Enzyme |

| Carbohydrate Metabolism | Enolase |

| Lactate Dehydrogenase | |

| Citric Acid Cycle | Malate Dehydrogenase |

| Isocitrate Dehydrogenase | |

| α-Ketoglutarate Dehydrogenase | |

| Succinate Dehydrogenase | |

| Fumarase | |

| This table is based on research findings detailing the inhibitory influence of sorbic acid on various enzymes in microbial cells. iastate.edu |

Coordination Chemistry of Sorbohydroxamic Acid with Metal Ions

Complexation with Transition Metal Ions

The interaction of sorbohydroxamic acid with transition metal ions has been a subject of detailed investigation. These studies often focus on the colorimetric changes that occur upon complex formation, which can be quantified using spectrophotometry to elucidate the nature of the metal-ligand bond.

Spectrophotometric Characterization of Iron(III) Chelates

This compound forms a distinctively colored chelate with iron(III) ions in aqueous solutions, a characteristic that has been extensively studied using spectrophotometry. researchgate.net The formation of this complex is pH-dependent, and the resulting chromogen exhibits maximum absorption at a specific wavelength, which allows for the quantitative determination of iron(III). researchgate.netijacskros.com

Research has shown that the iron(III)-sorbohydroxamic acid chelate has a well-defined stoichiometry. researchgate.net The formation constant for this chelate has been determined to be 6.0 x 10¹¹ at a constant ionic strength of 0.1 M and a temperature of 30°C. researchgate.net The high stability of this complex is a key factor in its analytical utility. The continuous variation plot method, utilizing the "normalized absorbance" concept, has been employed to confirm the composition of the metal chelate and to calculate its formation constant. researchgate.net

Formation Constants and Stoichiometry with Divalent Metals (Mn, Co, Ni, Cu, Zn)

The complexing ability of this compound extends to various divalent transition metal ions, including manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). researchgate.netresearchgate.net Potentiometric titration techniques have been instrumental in determining the acid dissociation constants of SHA and the formation constants of its complexes with these metals in aqueous solutions. researchgate.net

These studies reveal the formation of stable complexes with defined stoichiometries, typically in a 1:1 or 1:2 metal-to-ligand ratio. researchgate.net The stability of these complexes generally follows the Irving-Williams order for divalent metal ions of the 3d series. ajol.info The formation constants provide a quantitative measure of the stability of these complexes, which is crucial for understanding their behavior in solution and for developing selective analytical methods.

| Metal Ion | Log K1 | Log K2 | Method | Conditions |

| Mn(II) | 7.5 | - | Potentiometric Titration | 27°C, 0.04M NaOH |

| Ni(II) | 12.8 | - | Potentiometric Titration | 27°C, 0.04M NaOH |

Table 1: Formation constants for selected divalent metal complexes with this compound. ajol.info

Thermodynamic Parameters of Metal-Ligand Complexation

The study of thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provides deeper insight into the spontaneity and nature of the complexation reaction between this compound and metal ions. mdpi.comias.ac.in These parameters can be determined from the temperature dependence of the formation constants.

A negative value for ΔG° indicates a spontaneous complex formation process. The enthalpy change (ΔH°) reveals whether the reaction is exothermic (negative ΔH°) or endothermic (positive ΔH°), while the entropy change (ΔS°) reflects the change in disorder of the system upon complexation. jst.org.in For many metal-sorbohydroxamic acid complexes, the formation is an entropy-driven process.

| Metal Ion | -ΔG° (kJ/mol) | -ΔH° (kJ/mol) | ΔS° (J/mol·K) | Temperature (K) |

| Fe(III) | 24.43 | 20.32 | 13.8 | 300 |

| Co(II) | 16.44 | 19.31 | -9.7 | 300 |

| Ni(II) | 17.47 | 19.86 | -8.0 | 300 |

| Cu(II) | 23.62 | 20.15 | 11.6 | 300 |

| Zn(II) | 18.45 | 20.36 | -6.4 | 300 |

Investigations into Rare Earth Metal Complexes

The interaction of this compound with rare earth elements (REEs) is an area of growing interest, driven by the need for efficient separation and extraction methods for these valuable metals. researchgate.neteurare.org While specific studies on this compound with all rare earth metals are not extensively documented in the provided search results, the general principles of complexation with these elements can be inferred from studies on similar ligands. researchgate.netmdpi.com

The complexation with rare earth ions is expected to be primarily electrostatic in nature, with the stability of the complexes generally increasing with decreasing ionic radii across the lanthanide series, although breaks at gadolinium can occur. ias.ac.in The formation of these complexes opens possibilities for their separation and determination using techniques like solvent extraction or ion exchange, where this compound or its derivatives could be employed as selective extractants or chelating agents. researchgate.netmdpi.com

Analytical Applications Derived from Metal Chelation

The strong and often colorful complexes formed between this compound and metal ions form the basis for its use as an analytical reagent. ijmr.net.in Spectrophotometry is a particularly suitable technique for these applications due to its simplicity, sensitivity, and cost-effectiveness. ijmr.net.in

Spectrophotometric Determination of Metal Ions using this compound as a Reagent

The ability of this compound to form stable, colored chelates with metal ions like iron(III) allows for their sensitive and selective spectrophotometric determination. researchgate.netigminresearch.comajol.info The method relies on the direct proportionality between the absorbance of the complex and the concentration of the metal ion, following Beer's law over a specific concentration range. ajol.info

For the determination of iron(III), the intense color of the Fe(III)-SHA complex allows for quantification even at low concentrations. researchgate.net The procedure typically involves reacting the sample containing the metal ion with an excess of this compound under optimized pH conditions and measuring the absorbance at the wavelength of maximum absorption. ijacskros.com This method has been successfully applied to the determination of iron in various matrices. ijacskros.com The development of such methods often includes studies on the effects of interfering ions and the optimization of reaction conditions to enhance selectivity and sensitivity. researchgate.netekb.eg

Development of Separation and Preconcentration Techniques for Trace Metals

Based on a comprehensive review of available scientific literature, there is a notable scarcity of research dedicated to the development and application of this compound as a primary chelating agent for the separation and preconcentration of trace metals using techniques such as solid-phase extraction (SPE), cloud point extraction (CPE), or coprecipitation. While this compound is recognized as a chelating agent, its use in developing analytical methods for trace metal enrichment and determination is not well-documented.

The existing literature provides limited insights into the coordination chemistry of this compound with a few specific metal ions, rather than its application in established separation techniques for a broad range of trace metals.

Spectrophotometric and Potentiometric Studies:

Early studies explored the chelating behavior of this compound. Research has shown that it forms a stable, water-soluble, orange-red complex with uranium. ntu.edu.tw A spectrophotometric study of the chelate of iron(III) with this compound has also been conducted, indicating that the complex formation is pH-dependent. researchgate.net The formation constant for the iron(III)-sorbohydroxamic acid chelate was evaluated, and a method for the spectrophotometric determination of ferric ions was proposed based on this interaction. researchgate.net

Additionally, this compound was included in a potentiometric titration study alongside other aliphatic hydroxamic acids to determine the stability constants of their complexes with several divalent transition metal ions, namely manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). researchgate.net While this study provides fundamental data on the stability of these metal complexes, it does not extend to the development or application of separation and preconcentration methodologies.

Limitations in Current Research:

The focus of research in the broader field of hydroxamic acid-based separation has been on other derivatives, particularly those functionalized onto polymer resins for applications like the extraction of radionuclides from waste solutions.

Structure Activity Relationship Sar and Advanced Computational Studies

Elucidation of Structure-Activity Relationships

The biological function of sorbohydroxamic acid and its derivatives is intrinsically linked to its specific chemical architecture. SAR studies systematically investigate how modifications to different parts of the molecule influence its biological effects, such as receptor binding and inhibitory potency. oncodesign-services.com The core premise is that the arrangement of atoms and functional groups dictates the molecule's interactions with biological systems like enzymes and proteins. oncodesign-services.com

Role of the Hydroxamic Acid Functional Group in Target Recognition and Inhibition

The hydroxamic acid moiety (-CONHOH) is a critical functional group responsible for the primary inhibitory action of this compound. This group acts as a potent metal-binding group (MBG), capable of chelating metal ions, particularly zinc (Zn²⁺), which are often found in the active sites of metalloenzymes. nih.govnih.gov This chelating ability is a cornerstone of its mechanism of action, particularly in the inhibition of enzymes like histone deacetylases (HDACs) and tyrosinase. turkjps.orgnih.gov The conversion of the hydroxamic acid to a carboxylic acid, for instance, has been shown to result in a loss of enzyme inhibition, highlighting the essential role of this functional group. mdpi.com The interaction between the hydroxamic acid and the metal ion is fundamental to stabilizing the inhibitor-enzyme complex and achieving potent inhibition.

Table 1: Role of the Hydroxamic Acid Group in Enzyme Inhibition

| Enzyme Target | Metal Ion in Active Site | Role of Hydroxamic Acid Group | Reference |

|---|---|---|---|

| Histone Deacetylases (HDACs) | Zn²⁺ | Chelates the zinc ion, leading to enzyme inhibition. | turkjps.orgnih.gov |

| Tyrosinase | Dicopper atoms | Interacts with the copper ions, potently inhibiting the enzyme. | nih.gov |

| LpxC Deacetylase | Zn²⁺ | Coordinates with the zinc ion, crucial for antibacterial activity. | mdpi.com |

Effects of Substitutions and Stereochemistry on Activity Profiles

Modifications to the core structure of this compound, including substitutions and changes in stereochemistry, can have profound effects on its biological activity. For instance, the introduction of different substituents on the cap group or the linker can alter the molecule's selectivity and potency for different enzyme isoforms. turkjps.org Stereochemistry is also a critical factor; for example, only the (R)-isomer of Trichostatin A, a related hydroxamate-based inhibitor, is active against HDACs. turkjps.org The specific three-dimensional arrangement of atoms influences how the molecule fits into the binding site of its target, with even minor changes potentially leading to significant differences in biological effect. Systematic exploration of these modifications allows for the fine-tuning of the inhibitor's properties to enhance its desired activity and selectivity. oncodesign-services.com

In Silico Modeling and Simulation Techniques

Computational methods are invaluable tools for investigating the molecular interactions of this compound and guiding the design of more potent and selective derivatives. These techniques provide insights that are often difficult to obtain through experimental methods alone. nih.gov

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. nih.gov This method simulates the interaction between the small molecule (ligand) and the macromolecule (receptor) to predict the binding mode and estimate the binding affinity. nih.govarxiv.org For this compound and its analogs, docking studies can reveal how the molecule fits into the active site of an enzyme, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding. mdpi.com By visualizing these interactions, researchers can understand the structural basis for the compound's activity and propose modifications to improve its binding characteristics. youtube.comnih.gov The accuracy of docking can be influenced by the flexibility of both the ligand and the protein, and advanced methods often account for these conformational changes. nih.govfrontiersin.org

Table 2: Key Interactions Identified by Molecular Docking

| Compound Type | Target Protein | Key Predicted Interactions | Reference |

|---|---|---|---|

| Hydroxamate-based inhibitors | Histone Deacetylase (HDAC) | Zinc chelation by hydroxamic acid, hydrophobic interactions of the linker. | turkjps.org |

| Benzohydroxamic acid | Tyrosinase | Interaction with dicopper atoms in the active site. | nih.gov |

| Sclareol (diterpene) | Thyroid Receptor | Occupies a binding position similar to the native hormone thyroxine. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach aimed at revealing a predictive relationship between the physicochemical properties of a series of chemical compounds and their biological activities. nih.govscispace.com In the context of this compound and its analogs, QSAR studies are pivotal for predicting their potential as enzyme inhibitors and for guiding the synthesis of new derivatives with enhanced potency. innovareacademics.in These models function by correlating variations in molecular descriptors with changes in biological response, thereby creating a statistically significant model that can forecast the activity of novel, untested compounds. ufv.br

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. The process of developing a QSAR model typically involves defining a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each, selecting the most relevant descriptors, and then using statistical methods to generate a predictive equation.

For a series of aliphatic hydroxamic acids, including this compound, a QSAR model would be developed to predict their inhibitory activity against a specific enzyme. This involves creating a dataset of similar compounds where the length and saturation of the carbon chain are varied. The biological activity, often expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50), serves as the dependent variable.

Molecular descriptors, the independent variables in a QSAR model, are numerical values that quantify different aspects of a molecule's structure. They are generally categorized into:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. tandfonline.comtandfonline.com

Hydrophobic Descriptors: These quantify the lipophilicity of the compound, with the logarithm of the octanol-water partition coefficient (LogP) being the most common example. nih.govnih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Once calculated, these descriptors are used to build a mathematical model, often through Multiple Linear Regression (MLR) or Partial Least Squares (PLS) analysis. The resulting QSAR equation provides insight into which molecular properties are most influential in determining biological activity. For instance, a hypothetical QSAR model for a series of aliphatic hydroxamic acids might reveal that increased hydrophobicity and specific steric properties enhance inhibitory potency.

The statistical validity and predictive power of the generated model are assessed using metrics such as the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validation coefficient (q²), which measures its predictive capability. ufv.brtandfonline.com

The following interactive table provides an illustrative example of a dataset that could be used to develop a QSAR model for a series of aliphatic hydroxamic acids.

Table 1: Illustrative QSAR Data for Aliphatic Hydroxamic Acids This table is a hypothetical representation for illustrative purposes.

| Compound | pIC50 (Hypothetical) | LogP (Hydrophobicity) | Molecular Weight (g/mol) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|---|

| Acetohydroxamic acid | 4.10 | -1.05 | 75.07 | -9.5 | 2.1 |

| Propanohydroxamic acid | 4.35 | -0.52 | 89.09 | -9.4 | 2.0 |

| Butyrohydroxamic acid | 4.70 | 0.01 | 103.12 | -9.3 | 1.9 |

| Valerohydroxamic acid | 5.15 | 0.54 | 117.15 | -9.2 | 1.8 |

| This compound | 5.85 | 1.20 | 127.14 | -8.9 | 1.5 |

| Heptanohydroxamic acid | 5.50 | 1.60 | 145.20 | -9.1 | 1.7 |

Based on such a dataset, a statistical analysis would be performed to derive a QSAR equation. The results of this analysis would quantify the relationship between the descriptors and the biological activity.

Table 2: Illustrative QSAR Model Results This table presents a hypothetical QSAR model for illustrative purposes.

| Parameter | Value |

|---|---|

| QSAR Equation | pIC50 = 1.25(LogP) - 0.02(MW) + 0.15(LUMO) + 3.85 |

| R² (Coefficient of Determination) | 0.95 |

| q² (Cross-validation Coefficient) | 0.88 |

| F-statistic | 62.5 |

| Standard Error | 0.12 |

This predictive model could then be used to estimate the inhibitory potency of other aliphatic hydroxamic acids based solely on their calculated molecular descriptors, thereby prioritizing the synthesis of the most promising candidates for further experimental investigation. nih.gov The insights gained from the contour maps of 3D-QSAR methods like CoMFA and CoMSIA can further guide the modification of existing compounds to enhance their activity by indicating regions where steric bulk, positive or negative charges, or hydrophobic groups would be favorable. tandfonline.comtandfonline.comnih.gov

Emerging Research Directions and Mechanistic Application Areas

Mechanistic Studies in Food System Preservation Efficacy

Sorbohydroxamic acid's potential as a food preservative is an area of active investigation, building upon the well-understood mechanisms of its parent compound, sorbic acid. Sorbic acid and its salts are known to inhibit the growth of a wide range of microorganisms, including molds, yeasts, and some bacteria. essfeed.com Their primary mode of action involves disrupting the cell membranes and metabolic processes of these microbes. essfeed.com

The effectiveness of sorbates is particularly pronounced in acidic foods and beverages, where they have a minimal impact on the sensory attributes of the products. essfeed.com The antimicrobial activity of sorbic acid is attributed to its undissociated form, which is more lipid-soluble and can readily penetrate the cell membrane of microorganisms. foodadditives.netbasu.org.in Once inside the cell, the higher intracellular pH causes the acid to dissociate. basu.org.in This process leads to a decrease in the intracellular pH, which in turn disrupts critical metabolic functions and transport systems, ultimately leading to the inhibition of microbial growth or cell death. foodadditives.netbasu.org.in

Research into this compound aims to understand if and how the hydroxamic acid moiety alters or enhances these preservative effects. Studies on related compounds, like acetohydroxamic acid, show that the hydroxamic acid group can inhibit specific enzymes, such as urease. drugs.comnih.gov This suggests that this compound may possess a dual mechanism of action: the general antimicrobial effects of the sorbic acid backbone and a more targeted enzymatic inhibition.

Research into Photoprotective Action Mechanisms

The potential for this compound in photoprotective compositions is an emerging area of research. unifiedpatents.comunifiedpatents.com While direct mechanistic studies on this compound are not extensively detailed in the provided information, the inclusion of this compound in patents for photoprotection compositions alongside anti-inflammatory agents suggests a potential role in mitigating the adverse effects of UV radiation. unifiedpatents.comgoogle.com

The proposed mechanism for related compounds, such as tocopherol sorbate (B1223678), involves preventing damaging reactions within the skin through radical scavenging and quenching of photochemical reactions. google.com This suggests that this compound might also function by neutralizing free radicals generated by UV exposure, thus helping to protect the skin from both acute effects like sunburn and chronic effects like premature aging. google.com The investigation into these mechanisms is crucial for developing more effective and stable sunscreen formulations.

Exploration of this compound in Enhancing Neuropharmaceutical Activity

Preliminary research indicates that this compound, among other sorbic acid derivatives, may enhance the efficacy of neuropharmaceutical drugs. google.comgoogle.com This has led to the exploration of its use in combination with medications for a range of neuropsychiatric disorders. google.comgoogleapis.com

The proposed application involves administering this compound in conjunction with neuropharmaceuticals to potentially increase their therapeutic effects. google.com The underlying mechanism for this enhancement is not yet fully elucidated but is an active area of investigation. The ability to increase the effectiveness of existing drugs could lead to improved treatment outcomes for patients with various neurological and psychiatric conditions. google.com

Synergistic Effects in Multifunctional Antimicrobial Compositions

Research has demonstrated that combinations of organic acids, including sorbic acid, can exhibit synergistic antimicrobial effects. plos.orgnih.gov This has prompted investigations into the use of this compound in multifunctional antimicrobial compositions.

Theoretical Contributions to Novel Enzyme Modulator Design

The hydroxamic acid functional group is a key feature in the design of various enzyme inhibitors. This has led to theoretical explorations of this compound's potential as a novel enzyme modulator. Hydroxamic acids are known to act as inhibitors for a class of enzymes called metalloenzymes, particularly those containing zinc or iron at their active sites.

One of the most well-studied applications of hydroxamic acids is the inhibition of urease, an enzyme that catalyzes the hydrolysis of urea (B33335). nih.govresearchgate.net Acetohydroxamic acid, for example, is a known urease inhibitor. drugs.comnih.gov The structural similarity of this compound to these known inhibitors suggests its potential to modulate the activity of urease and other enzymes.

Furthermore, some hydroxamic acid derivatives have been investigated as inhibitors of lipoxygenases, enzymes involved in the inflammatory process. nih.govnih.govwikipedia.org The design of novel lipoxygenase inhibitors is an active area of pharmaceutical research. medchemexpress.comguidetopharmacology.org Theoretical and computational studies are instrumental in predicting the binding affinity and inhibitory potential of new compounds like this compound. rsc.org These computational approaches, combined with experimental validation, are crucial for the rational design of new and more effective enzyme modulators for therapeutic and industrial applications.

Q & A

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer :

- Synthesize derivatives with systematic modifications (e.g., alkyl chain length, substituent electronegativity).

- Test bioactivity in parallel assays (e.g., metal chelation, enzyme inhibition).

- Use multivariate analysis (PCA or PLS regression) to correlate structural features with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.